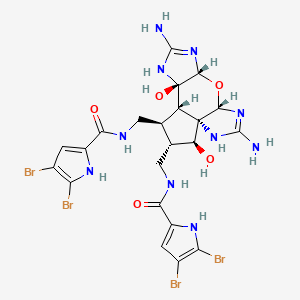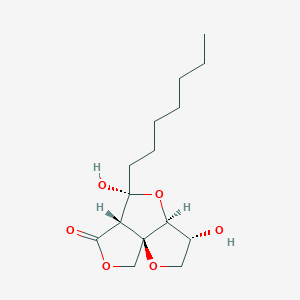
Syringolide 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syringolide 2 is a natural product found in Pseudomonas syringae with data available.
Aplicaciones Científicas De Investigación
Biomimetic Synthesis and Molecular Structure
- Syringolide 2, a metabolite of the bacterial plant pathogen Pseudomonas syringae, has been synthesized from D-xylulose, providing insights into its biosynthesis and molecular structure (Henschke & Rickards, 1996).
- The compound has been created using chemoenzymatic synthesis, highlighting a novel approach to its production (Chěnevert & Dasser, 2000).
Plant Defense Mechanisms
- This compound plays a crucial role in plant defense, specifically in soybeans. It binds to a specific protein in soybean leaves, triggering a defense response against pathogens (Ji et al., 1998).
- The binding affinity of this compound to soybean proteins correlates with its elicitor activity, indicating its specificity in plant-pathogen interactions (Ji et al., 1997).
Molecular Interaction Studies
- Research into the molecular interactions of this compound includes studies on its derivatives, providing insights into its structural features essential for elicitor activity (Tsurushima et al., 1996).
- Multiple labeling of this compound with deuterium has been achieved, aiding in detailed molecular studies and potentially in tracing its biological pathways (Henschke & Rickards, 1998).
Gene Expression and Cellular Responses
- This compound has been shown to induce specific gene expression in soybeans, particularly in response to bacterial pathogens, highlighting its role in plant immunity (Hagihara et al., 2004).
- Its interaction with soybean cells leads to specific physiological responses like calcium influx, potassium efflux, and extracellular alkalization, underlining its significance in plant defense signaling (Atkinson et al., 1996).
Propiedades
Fórmula molecular |
C15H24O6 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(1R,4R,5S,7R,8S)-7-heptyl-4,7-dihydroxy-2,6,10-trioxatricyclo[6.3.0.01,5]undecan-9-one |
InChI |
InChI=1S/C15H24O6/c1-2-3-4-5-6-7-15(18)11-13(17)19-9-14(11)12(21-15)10(16)8-20-14/h10-12,16,18H,2-9H2,1H3/t10-,11+,12+,14+,15-/m1/s1 |
Clave InChI |
ILUIUWLXEYGVIK-FUQNVFFISA-N |
SMILES isomérico |
CCCCCCC[C@@]1([C@H]2C(=O)OC[C@@]23[C@@H](O1)[C@@H](CO3)O)O |
SMILES canónico |
CCCCCCCC1(C2C(=O)OCC23C(O1)C(CO3)O)O |
Sinónimos |
syringolide 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


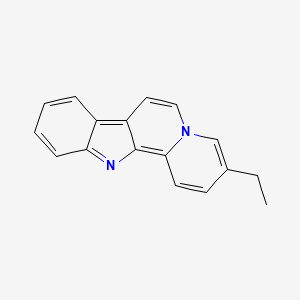

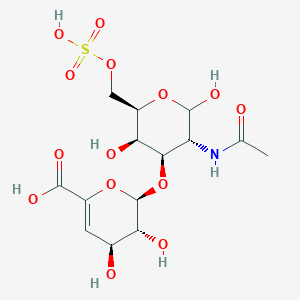

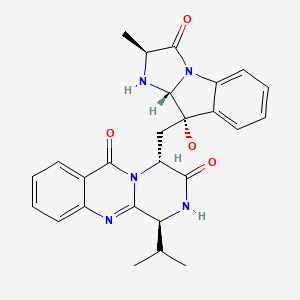
![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)
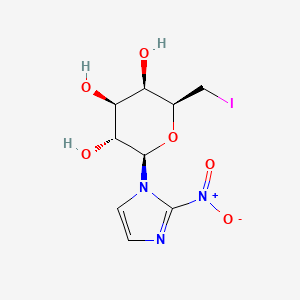
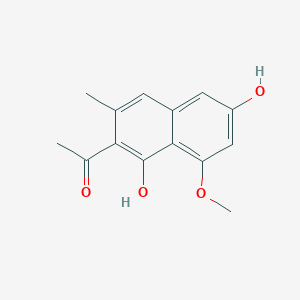
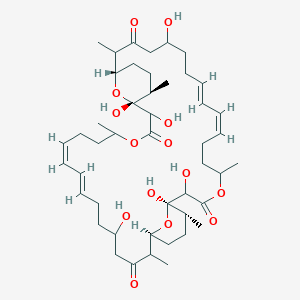
![(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylsulfinylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1247025.png)
![(1R,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one](/img/structure/B1247026.png)


